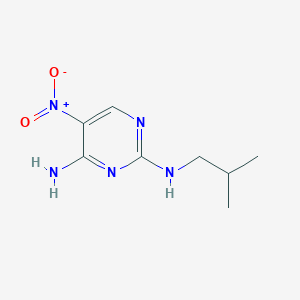

N2-isobutyl-5-nitropyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “N2-isobutyl-5-nitropyrimidine-2,4-diamine” has been reported in the literature. In synthetic organic chemistry, it is used as a reagent for the synthesis of other organic compounds. A series of novel alkylamino pyrimidine derivatives were designed and synthesized based on previous work via a ring-opening strategy .Mechanism of Action

Target of Action

N2-isobutyl-5-nitropyrimidine-2,4-diamine is a synthetic compound that has been found to have potent antiproliferative activities . The primary targets of this compound are Cyclin-dependent kinases (CDKs) , which are pivotal kinases in cell cycle transition and gene transcription .

Mode of Action

The compound interacts with its targets, the CDKs, by inhibiting their activities . This inhibition disrupts the normal cell cycle transition and gene transcription processes, leading to changes in the cellular activities .

Biochemical Pathways

The compound affects the CDK2/cyclin A and CDK9/cyclin T1 systems . These systems are crucial for the regulation of the cell cycle and gene transcription. By inhibiting these systems, the compound disrupts the normal functioning of these pathways, leading to downstream effects such as cell cycle arrest .

Result of Action

The molecular and cellular effects of the compound’s action include significant inhibition against tested tumor cell lines . In particular, the compound remains active against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 . Flow cytometer analysis indicates that the compound induces cell cycle arrest in the G2/M phase .

properties

IUPAC Name |

2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-5(2)3-10-8-11-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUSSNHODSRFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=C(C(=N1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-isobutyl-5-nitropyrimidine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2467853.png)

![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2467855.png)

![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)

![N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2467859.png)

![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467861.png)

![3-[benzenesulfonyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2467863.png)